4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
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Overview
Description
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is an organic compound with the molecular formula C15H15NO3 It is characterized by the presence of methoxy groups and a benzamide structure, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxybenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-[(4-methoxyphenyl)methylamino]benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxyphenyl)benzamide
- 4-methoxy-N-(3-methoxyphenyl)benzamide
- 4-methoxy-N-(2-methoxyphenyl)benzamide
- 4-methoxy-N-(4-methylphenyl)benzamide
Uniqueness
4-methoxy-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific structural features, such as the presence of an imine group and methoxy substituents on both aromatic rings. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
51771-21-2 |
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Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-7-3-12(4-8-14)11-17-18-16(19)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19)/b17-11+ |
InChI Key |
FVFJLTPQIFBTGJ-GZTJUZNOSA-N |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)OC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
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